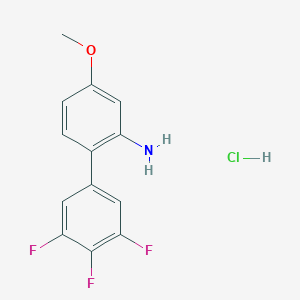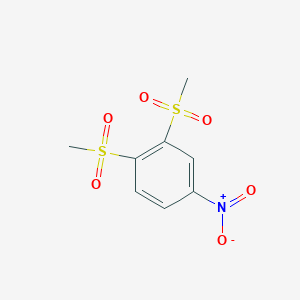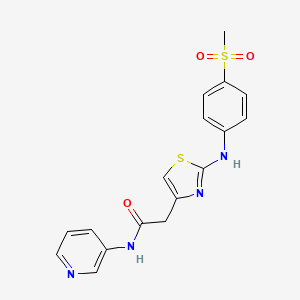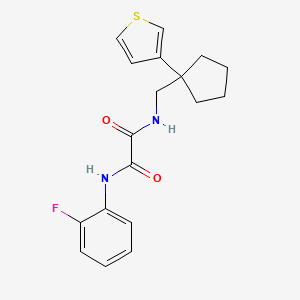
1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide” is a complex organic molecule. It contains a chloroacetyl group, a phenyl group, an azetidine ring, and a sulfonamide group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it’s likely that it involves the reaction of a chloroacetyl compound with a phenylazetidine derivative . The sulfonamide group could be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The azetidine ring, a four-membered ring containing nitrogen, would likely be a key structural feature . The chloroacetyl group would add polarity to the molecule, and the phenyl group would contribute to its aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chloroacetyl group, for instance, is known to be reactive, particularly in nucleophilic substitution reactions . The azetidine ring could also undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Antibacterial and Antitumor Properties
Sulfonamides have a significant history as synthetic bacteriostatic antibiotics, used for treating bacterial infections caused by various microorganisms. Beyond their antibacterial applications, sulfonamides have been investigated for their potential in cancer treatment. They are known to inhibit carbonic anhydrase isozymes, which are associated with tumorigenesis. For instance, certain sulfonamide derivatives have shown promise as inhibitors of tumor-associated isozyme carbonic anhydrase IX, suggesting their potential in anticancer strategies (Ilies et al., 2003).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrase, a family of enzymes involved in regulating pH and ion balance in various tissues, is a significant application of sulfonamides. This mechanism is utilized in treating conditions such as glaucoma, epilepsy, and even cancer. For example, halogenated sulfonamides have been synthesized to target carbonic anhydrase IX, a variant implicated in cancer, demonstrating the potential of sulfonamides in developing targeted cancer therapies (Ilies et al., 2003).
Chemical Synthesis and Novel Compound Development
Sulfonamide derivatives have also been instrumental in the development of new chemical synthesis pathways and novel compounds with potential applications in medicine and beyond. For instance, the novel regiospecific cascade synthesis of sulfonamide derivatives highlights the chemical versatility and potential for generating new molecules with specific biological activities (Rozentsveig et al., 2010).
将来の方向性
特性
IUPAC Name |
1-(2-chloroacetyl)-N-phenylazetidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-6-11(15)14-7-10(8-14)18(16,17)13-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQMDJKTNNMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737977.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)


![[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737988.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)
![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2737998.png)
